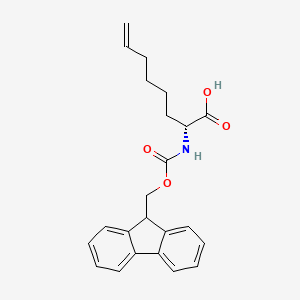

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oct-7-enoic acid

Description

Evolution of Peptide Stapling Technology

The concept of hydrocarbon-stapled peptides emerged in 2000, pioneered by Schafmeister and colleagues. Initial studies focused on using olefinic amino acids (e.g., S-pentenylalanine and R-octenylalanine) to stabilize α-helices via RCM. These efforts aimed to overcome limitations of linear peptides, including poor proteolytic stability and membrane permeability.

Development of (R)-2-(7-Octenyl)alanine Derivatives

The (R)-configured 7-octenylalanine variant was optimized for i,i+7 stapling, enabling double-turn α-helix stabilization. Its design leverages the Grubbs’ catalyst-mediated RCM reaction, which forms a macrocyclic bridge between the 7-octenyl side chain and complementary olefinic residues (e.g., S-pentenylalanine). Early applications demonstrated its efficacy in stabilizing antimicrobial peptides like lasioglossin III and melectin, enhancing their α-helical content and proteolytic resistance.

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c1-2-3-4-5-14-21(22(25)26)24-23(27)28-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h2,6-13,20-21H,1,3-5,14-15H2,(H,24,27)(H,25,26)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAOCBDJIBBTOBI-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oct-7-enoic acid typically involves the following steps:

Protection of the Amino Group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.

Formation of the Amide Bond: The protected amino acid is then coupled with oct-7-enoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oct-7-enoic acid involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC).

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the double bond in the oct-7-enoic acid moiety.

Reduction: Reduction reactions can target the double bond, converting it to a single bond.

Substitution: The fluorenylmethoxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents like trifluoroacetic acid (TFA) for deprotection of the Fmoc group.

Major Products:

Oxidation: Formation of diols or epoxides.

Reduction: Formation of saturated amino acids.

Substitution: Formation of deprotected amino acids or amino acid derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C22H27NO5

- CAS Number : 220497-85-8

- IUPAC Name : (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oct-7-enoic acid

The structure includes a fluorenylmethoxycarbonyl group that serves as a protective group for the amino functionality, enhancing its stability during chemical reactions.

Peptide Synthesis

The primary application of this compound is in peptide synthesis. The Fmoc protecting group allows for selective deprotection under mild basic conditions, facilitating the sequential assembly of peptides. This method is essential for constructing complex peptide chains with high fidelity and specificity.

Protein Engineering

This compound is instrumental in protein engineering studies where it aids in the modification of amino acids within proteins. By incorporating Fmoc-protected amino acids into synthetic pathways, researchers can analyze protein functionality and interactions more effectively.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to stabilize peptides enhances their bioavailability and efficacy in drug formulations, particularly in developing peptide-based therapeutics targeting various diseases.

Case Study 1: Peptide Synthesis Optimization

A study published in Journal of Organic Chemistry demonstrated the efficiency of using Fmoc-protected amino acids in synthesizing cyclic peptides. The researchers highlighted that the stability provided by the Fmoc group allowed for more efficient coupling reactions and higher yields compared to traditional methods without protective groups .

Case Study 2: Therapeutic Peptide Development

Research conducted on HIV integrase inhibitors utilized this compound as part of their peptide synthesis strategy. The study found that incorporating this compound significantly improved the pharmacokinetic properties of the resulting peptides, making them more viable candidates for therapeutic use .

Mechanism of Action

The compound exerts its effects primarily through its role as a protected amino acid in peptide synthesis. The fluorenylmethoxycarbonyl group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. The deprotection step, typically using trifluoroacetic acid, reveals the free amino group, enabling further peptide bond formation.

Comparison with Similar Compounds

Chain Length and Double Bond Position

- (2R)-2-(Fmoc-amino)non-8-enoic acid (CAS: 1262886-63-4): This compound has a longer carbon chain (9 carbons) and a double bond at the 8th position. The double bond position alters steric interactions during SPPS compared to the target compound .

- 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid (CAS: 193223-97-1): With a shorter 6-carbon chain and a double bond at the 5th position, this derivative may exhibit reduced steric hindrance, facilitating faster coupling rates in peptide synthesis.

Functional Group Variations

- Fmoc-D-Asp(OPP)-OH (CAS: 855853-24-6) :

This aspartic acid derivative contains a phenylpropan-2-yl oxy group, increasing its molecular weight to 473.53 g/mol. The bulky substituent may hinder coupling efficiency but provides a handle for post-synthetic modifications, unlike the target compound’s simpler aliphatic chain . - Fmoc-L-Dap(NBSD)-OH (CAS: Not provided): Features a selenadiazolyl group, imparting fluorogenic properties for detection applications. This functionalization contrasts with the target compound’s non-fluorescent, structurally focused design .

Enantiomeric Comparisons

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Double Bond Position | Key Functional Groups |

|---|---|---|---|

| Target Compound | ~375 (estimated) | 7 | Fmoc, oct-7-enoic acid |

| Fmoc-D-Asp(OPP)-OH | 473.53 | N/A | Phenylpropan-2-yl oxy |

| 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid | 351.40 | 5 | Fmoc, hex-5-enoic acid |

| Fmoc-L-Dap(NBSD)-OH | 552.41 | N/A | Selenadiazolyl fluorophore |

Stability and Reactivity

All Fmoc-protected compounds require protection from strong acids/bases to prevent premature deprotection. The target compound’s double bond may necessitate inert atmospheres during synthesis to avoid oxidation, a consideration less critical for saturated analogs .

Biological Activity

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oct-7-enoic acid, commonly referred to as Fmoc-octenoic acid, is a compound notable for its structural complexity and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 399.44 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is widely used in peptide synthesis due to its protective properties for amino acids during chemical reactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several key mechanisms:

- Peptide Synthesis : The Fmoc group facilitates the synthesis of peptides by protecting the amino group during the coupling reactions. This is crucial for developing peptide-based therapeutics.

- Interaction with Biological Targets : The compound's unique structure allows it to interact with various biological targets, potentially influencing pathways such as apoptosis, cell cycle regulation, and metabolic processes .

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

- Antitumor Activity : Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, suggesting potential antitumor properties for this compound .

- Antimicrobial Properties : The structural characteristics may confer antimicrobial activity, particularly against resistant strains of bacteria and fungi. This aligns with findings from related compounds where structural modifications enhance efficacy against pathogens .

Case Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential applications of this compound:

- Antitumor Efficacy :

- Antimicrobial Activity :

Data Table: Summary of Biological Activities

Q & A

Basic: What are the critical steps for synthesizing (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oct-7-enoic acid?

Answer:

The synthesis typically involves:

Amino Acid Activation : Dissolve the amino acid precursor (e.g., (R)-2-aminooct-7-enoic acid) in a 1:1 H₂O/acetone mixture.

Fmoc Protection : Add Fmoc-OSu (1.1 equivalents) and Na₂CO₃ (4 equivalents) under nitrogen, stirring overnight at room temperature .

Workup : Extract with hexanes to remove non-polar byproducts, followed by aqueous layer acidification and purification via column chromatography .

Key Considerations : Ensure anhydrous conditions for Fmoc stability and monitor pH to avoid premature deprotection.

Advanced: How can reaction yields be optimized during Fmoc group introduction?

Answer:

Optimization strategies include:

- Stoichiometric Adjustments : Use 1.10–1.25 equivalents of Fmoc-OSu to ensure complete reaction without excess reagent .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility, while acetone/water mixtures reduce side reactions .

- Temperature Control : Maintain 0–25°C to balance reaction rate and Fmoc stability.

- Inert Atmosphere : Nitrogen or argon prevents oxidative degradation of sensitive intermediates .

Basic: What safety precautions are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (GHS H315, H319) .

- Ventilation : Use fume hoods to minimize inhalation risks (GHS H335) .

- Spill Management : Avoid dust generation; collect spills in sealed containers for hazardous waste disposal .

Advanced: How do storage conditions impact the compound’s stability?

Answer:

- Temperature : Store at 2–8°C in a desiccator to prevent hydrolysis .

- Light Sensitivity : Protect from UV exposure to avoid Fmoc group degradation .

- Container Integrity : Use amber glass vials with PTFE-lined caps to limit moisture ingress .

Note : Stability assays (e.g., HPLC monitoring) are recommended for long-term storage validation .

Advanced: How should researchers address conflicting toxicity data across safety data sheets (SDS)?

Answer:

- Source Comparison : Cross-reference SDS from multiple vendors (e.g., Indagoo vs. Key Organics) to identify consensus hazards .

- Experimental Validation : Conduct acute toxicity assays (e.g., OECD 423 for oral toxicity) if discrepancies exist .

- Contextual Analysis : Check if conflicting data arise from different enantiomers (e.g., (R) vs. (S) configurations) or purity grades .

Basic: What analytical methods confirm the compound’s structure and purity?

Answer:

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95% required for peptide synthesis) .

- Mass Spectrometry : MALDI-TOF confirms molecular weight (e.g., m/z 383.4 for Fmoc-protected analogs) .

- NMR : ¹H/¹³C NMR verifies olefinic protons (δ 5.2–5.8 ppm) and Fmoc aromatic signals (δ 7.2–7.8 ppm) .

Advanced: How can computational modeling predict biological interactions of this compound?

Answer:

- QSAR Studies : Use quantitative structure-activity relationship models to correlate structural features (e.g., Fmoc hydrophobicity, double bond geometry) with target binding .

- Molecular Dynamics (MD) : Simulate interactions with peptide receptors (e.g., PDZ domains) to identify binding hotspots .

- Docking Simulations : AutoDock Vina or Schrödinger Suite predicts affinity for enzymes like aminopeptidases .

Advanced: What methodologies resolve stereochemical inconsistencies in synthesis?

Answer:

- Chiral HPLC : Separates (R) and (S) enantiomers using cellulose-based columns .

- Circular Dichroism (CD) : Confirms absolute configuration via Cotton effects at 250–300 nm .

- X-ray Crystallography : Resolves ambiguous NMR assignments for crystalline derivatives .

Basic: How is the compound used in peptide synthesis?

Answer:

- Solid-Phase Peptide Synthesis (SPPS) : Incorporate the Fmoc-protected amino acid into resin-bound peptides using HBTU/DIPEA activation .

- Deprotection : Remove Fmoc with 20% piperidine/DMF, ensuring minimal side-chain interference .

- Applications : Synthesize α-helical peptides for studying protein-protein interactions .

Advanced: What strategies mitigate olefin isomerization during synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.